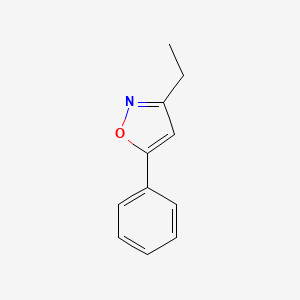
Osmium, (N-(8a-acetyl-8-(acetyloxy)-1,4,4a,5,6,7,8,8a-octahydro-6,7-dihydroxy-6-methyl-4-oxo-2-quinazolinyl)acetamidato(2-)-O6,O7)dioxo-, (T-4-(4aalpha,6beta,7beta,8alpha,8aalpha))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Osmium, (N-(8a-acetyl-8-(acetyloxy)-1,4,4a,5,6,7,8,8a-octahydro-6,7-dihydroxy-6-methyl-4-oxo-2-quinazolinyl)acetamidato(2-)-O6,O7)dioxo-, (T-4-(4aalpha,6beta,7beta,8alpha,8aalpha))- is a complex osmium compound. Osmium is a transition metal known for its high density and hardness. This particular compound features a quinazolinyl moiety, which is a bicyclic structure containing nitrogen atoms, and is further functionalized with various acetyl and hydroxy groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such complex osmium compounds typically involves multiple steps, including the preparation of the ligand (in this case, the quinazolinyl derivative) and its subsequent coordination to the osmium center. The reaction conditions often require controlled temperatures, specific solvents, and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of complex osmium compounds is less common due to the rarity and cost of osmium. when produced, it involves scaling up the laboratory synthesis methods, ensuring purity and consistency through rigorous quality control processes.
Análisis De Reacciones Químicas
Types of Reactions
This osmium compound can undergo various chemical reactions, including:
Oxidation: The osmium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions, altering the oxidation state of osmium.
Substitution: Ligands around the osmium center can be substituted with other ligands.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various nucleophiles for substitution reactions. Conditions often involve specific temperatures, pressures, and solvents to optimize the reaction.
Major Products Formed
The major products depend on the type of reaction. For example, oxidation might yield higher oxidation state osmium compounds, while substitution reactions could result in different ligand-coordinated osmium complexes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a catalyst in various organic reactions due to the unique properties of osmium.
Biology
In biological research, osmium compounds are sometimes used in electron microscopy for staining tissues, although this specific compound’s application would depend on its stability and reactivity.
Medicine
Potential medicinal applications could include the development of new drugs, particularly if the compound exhibits biological activity.
Industry
In industry, osmium compounds are used in specialized applications such as in the production of certain types of alloys and in catalysis.
Mecanismo De Acción
The mechanism of action for this compound would involve its interaction with molecular targets, potentially through coordination chemistry. The pathways involved would depend on the specific application, whether it be catalytic activity in chemical reactions or biological interactions in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Osmium tetroxide: Known for its use in staining biological tissues.
Osmium complexes with other ligands: Various osmium complexes with different ligands can be compared based on their reactivity and applications.
Propiedades
Número CAS |
87037-53-4 |
|---|---|
Fórmula molecular |
C15H21N3O9Os |
Peso molecular |
577.6 g/mol |
Nombre IUPAC |
(2-acetamido-8a-acetyl-6,7-dihydroxy-6-methyl-4-oxo-4a,5,7,8-tetrahydro-3H-quinazolin-8-yl) acetate;dioxoosmium |
InChI |
InChI=1S/C15H21N3O7.2O.Os/c1-6(19)15-9(12(23)17-13(18-15)16-7(2)20)5-14(4,24)10(22)11(15)25-8(3)21;;;/h9-11,22,24H,5H2,1-4H3,(H2,16,17,18,20,23);;; |
Clave InChI |
LFACJBPUXWJPEO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C12C(CC(C(C1OC(=O)C)O)(C)O)C(=O)NC(=N2)NC(=O)C.O=[Os]=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B14160092.png)
![2'-(4-Chlorophenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B14160097.png)
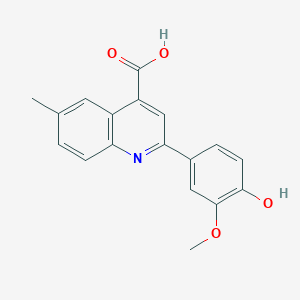
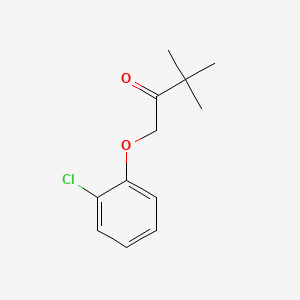

![3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14160119.png)

![2-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)imidazo[4,5-b]quinoxaline](/img/structure/B14160127.png)
![2-hydroxy-N'-[(E)-(3-methylthiophen-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B14160134.png)
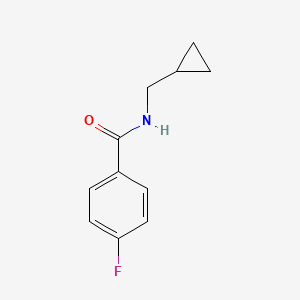

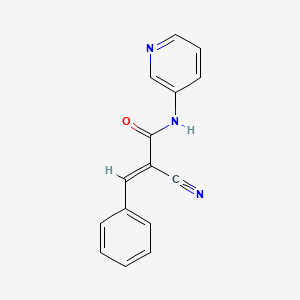
![1-{[Benzyl(5-chloro-2-hydroxy-3-methylbenzyl)amino]methyl}naphthalen-2-ol](/img/structure/B14160161.png)
